(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride

Catalog No.
S691319
CAS No.
904696-62-4
M.F
C11H14ClN3
M. Wt
223.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hyd...

CAS Number

904696-62-4

Product Name

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride

IUPAC Name

[4-(pyrazol-1-ylmethyl)phenyl]methanamine;hydrochloride

Molecular Formula

C11H14ClN3

Molecular Weight

223.7 g/mol

InChI

InChI=1S/C11H13N3.ClH/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14;/h1-7H,8-9,12H2;1H

InChI Key

QUVMWCVEYSYIOW-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)CN.Cl

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)CN.Cl

Potential Applications in Medicinal Chemistry

The presence of the pyrazole and benzylamine moieties in (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride suggests potential for exploring its activity in various medicinal chemistry areas. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties [, ]. Benzylamines also have a history of being explored in drug discovery due to their ability to interact with various biological targets [].

Potential Applications in Material Science

The combination of aromatic and heterocyclic rings in (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride suggests potential for investigating its properties in material science. Aromatic and heterocyclic rings are often found in materials with interesting properties for applications in areas like organic electronics and optoelectronics [, ].

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride is an organic compound that belongs to the class of substituted phenylmethanamines. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole moiety often imparts significant biological activity, making it a subject of interest in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.

The chemical reactivity of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride can be attributed to functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the modification of the compound to create derivatives with enhanced properties.
  • Formation of Salts: The hydrochloride form indicates that the amine can react with hydrochloric acid to form a salt, which is common for amines to improve their solubility in polar solvents.
  • Condensation Reactions: The compound can engage in condensation reactions with aldehydes or ketones, potentially forming imines or other derivatives that may exhibit different biological activities.

Compounds containing pyrazole rings are known for their diverse biological activities, including:

  • Antimicrobial Activity: Many pyrazole derivatives exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects: Research has shown that certain pyrazole compounds can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • CNS Activity: Some studies indicate that pyrazole derivatives may influence central nervous system activity, which could be beneficial in treating neurological disorders.

The specific biological activity of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride would require further empirical studies to elucidate its pharmacological profile.

The synthesis of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride typically involves:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.
  • Methylation: The resulting pyrazole can be further reacted with a suitable benzaldehyde derivative to yield the desired phenylmethanamine structure.
  • Hydrochloride Formation: Finally, treatment with hydrochloric acid results in the formation of the hydrochloride salt.

These steps may vary based on specific laboratory protocols and desired purity levels.

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Research Tool: It could be utilized in biochemical research to explore mechanisms of action related to pyrazole compounds.
  • Agricultural Chemistry: If found effective against certain pathogens, it may have applications in agrochemicals as a pesticide or herbicide.

Interaction studies are crucial for understanding how (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride interacts with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Inhibition Studies: Determining whether the compound inhibits or activates certain biological pathways.
  • Toxicity Profiling: Assessing potential toxic effects on various cell lines to establish safety profiles.

Several compounds share structural features with (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride. Here are some notable examples:

Compound NameStructure SimilaritiesUnique Features
1-(4-(1H-pyrazol-4-yl)phenyl)ethanoneContains a phenyl group and pyrazoleKetone functional group introduces different reactivity
3-(4-(1H-pyrazol-4-yl)phenyl)propanoic acidSimilar phenyl and pyrazole structureCarboxylic acid group enhances acidity and solubility
2-(4-(1H-pyrazol-3-yl)phenyl)thiazoleContains thiazole ring along with phenyl and pyrazoleThiazole introduces unique electronic properties

These compounds highlight the versatility of pyrazole derivatives while emphasizing (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride's unique combination of functional groups that may confer distinct biological activities.

Dates

Last modified: 08-15-2023

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